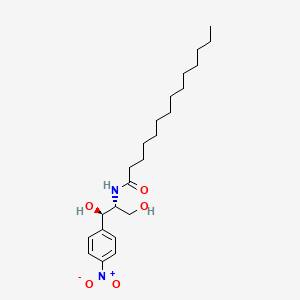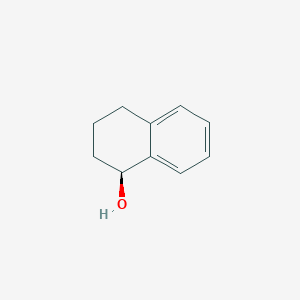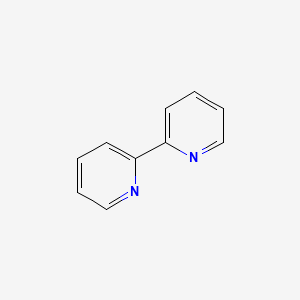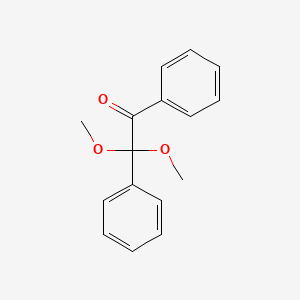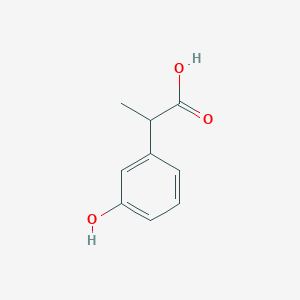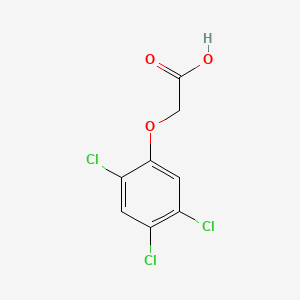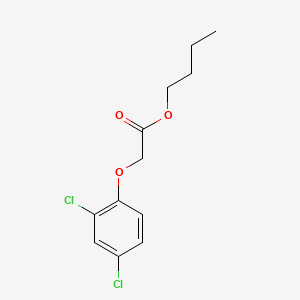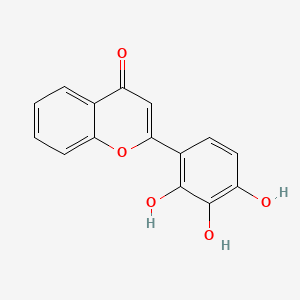
2',3',4'-Trihydroxyflavone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-D08 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung von SUMO-Ylierungsprozessen und ihrer Hemmung verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Proliferation und Differenzierung von Myoblasten.
Industrie: Wird bei der Entwicklung neuer Therapeutika verwendet, die auf SUMO-Ylierungswege abzielen
Wirkmechanismus
2-D08 entfaltet seine Wirkung durch Hemmung des SUMO-Ylierungsprozesses. Es blockiert gezielt die Übertragung von SUMO vom E2-Thioesterkonjugat auf Substrate, ohne das SUMO-aktivierende Enzym E1 oder die Bildung des E2 Ubc9-SUMO-Thioesters zu beeinflussen . Diese Hemmung stört verschiedene zelluläre Prozesse, einschließlich der Proteinstabilität, Lokalisation und Aktivität .
Wirkmechanismus
Target of Action
The primary target of 2’,3’,4’-Trihydroxyflavone, also known as 2-D08, is the protein SUMOylation process . SUMOylation is a dynamic posttranslational modification involved in various biological processes, such as cellular homeostasis and development .
Mode of Action
2-D08 acts as a SUMOylation inhibitor . It works by preventing the transfer of SUMO from UBC9-SUMO thioester to the substrate, thereby inhibiting SUMOylation modification . This modification process is similar to ubiquitination, where a covalent bond is formed with a specific lysine side chain on the target protein .
Biochemical Pathways
The inhibition of SUMOylation by 2-D08 affects the Protease/Metabolic Enzyme–E1/E2/E3 Enzyme pathway . This pathway is crucial in cancer development, making 2-D08 a potential therapeutic agent .
Pharmacokinetics
It is known that 2-d08 is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects. It is soluble in DMSO , which could potentially affect its bioavailability.
Result of Action
2-D08 has been shown to inhibit both SN-38 and cytokine-evoked increases in epithelial barrier permeability in an in vitro intestinal mucositis model . It was found to be the most effective inhibitor of cytokine-evoked increases in epithelial permeability among the flavonoids tested . These results highlight a novel role for 2-D08 in ameliorating chemotherapy and inflammation-evoked changes in intestinal barrier function .
Action Environment
The action of 2-D08 can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other compounds, such as SN-38, a chemotherapeutic drug . Additionally, the compound’s stability could be influenced by storage conditions. It is recommended to store the compound at -20℃ to maintain its effectiveness .
Biochemische Analyse
Biochemical Properties
2’,3’,4’-Trihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been shown to react effectively with apigenin, catalyzing its conversion to acacetin . It also inhibits protein sumoylation, a dynamic posttranslational modification involved in diverse biological processes during cellular homeostasis and development .
Cellular Effects
The effects of 2’,3’,4’-Trihydroxyflavone on cells are multifaceted. It has been found to inhibit cell viability in a dose- and time-dependent manner . It also significantly inhibits the colony-forming ability of uterine leiomyosarcoma (Ut-LMS) cells . Furthermore, it has been shown to maintain barrier function in the presence of SN-38, a chemotherapeutic drug .
Molecular Mechanism
At the molecular level, 2’,3’,4’-Trihydroxyflavone exerts its effects through various mechanisms. It has been identified as a mechanistically unique inhibitor of protein sumoylation . It also inhibits both SN-38 and cytokine-evoked increases in epithelial barrier permeability .
Temporal Effects in Laboratory Settings
Over time, 2’,3’,4’-Trihydroxyflavone has been observed to maintain its effects in laboratory settings. It continues to inhibit increases in epithelial barrier permeability evoked by SN-38 and cytokines .
Metabolic Pathways
2’,3’,4’-Trihydroxyflavone is involved in various metabolic pathways. It plays a role in the biosynthesis of flavonoids, interacting with enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), and flavonol synthase (FLS) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-D08 beinhaltet die Kondensation geeigneter Phenolverbindungen unter spezifischen Reaktionsbedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und variieren oft je nach gewünschter Reinheit und Ausbeute .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-D08 beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
2-D08 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen in 2-D08 können unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu modifizieren.
Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen
Gängige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Alkylhalogenide .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Chinone entstehen, während Substitutionsreaktionen verschiedene alkylierte Derivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Anacardinsäure: Hemmt die Bildung von E1-SUMO-Thioestern.
Ginkgoinsäure: Hemmt ebenfalls die Bildung von E1-SUMO-Thioestern.
Einzigartigkeit
2-D08 ist einzigartig in seiner Fähigkeit, selektiv die Übertragung von SUMO vom E2-Thioester auf das Substrat zu hemmen, ohne andere Schritte im SUMO-Ylierungsweg zu beeinflussen . Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung von SUMO-Ylierung und ihrer Rolle in verschiedenen biologischen Prozessen .
Eigenschaften
IUPAC Name |
2-(2,3,4-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAXTFSPCLZPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144707-18-6 | |
| Record name | 144707-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



